N-(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide

Epigenetics DNA Methyltransferase DNMT3A Inhibition

N-(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide (CAS 712286-96-9) is a synthetic small molecule characterized by a 3-methyl-uracil core linked to a benzamide group at the 4-position. This compound has been identified as a ligand for DNA methyltransferase 3A (DNMT3A), a key epigenetic enzyme, with reported inhibitory constants (Ki) in the low micromolar range.

Molecular Formula C12H11N3O3
Molecular Weight 245.23 g/mol
CAS No. 712286-96-9
Cat. No. B12941285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide
CAS712286-96-9
Molecular FormulaC12H11N3O3
Molecular Weight245.23 g/mol
Structural Identifiers
SMILESCN1C(=CC(=O)NC1=O)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C12H11N3O3/c1-15-9(7-10(16)14-12(15)18)13-11(17)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,17)(H,14,16,18)
InChIKeyLYKLJOKAMWKAQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide (CAS 712286-96-9): A Tetrahydropyrimidine-Benzamide Scaffold for Epigenetic Probe Development


N-(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide (CAS 712286-96-9) is a synthetic small molecule characterized by a 3-methyl-uracil core linked to a benzamide group at the 4-position . This compound has been identified as a ligand for DNA methyltransferase 3A (DNMT3A), a key epigenetic enzyme, with reported inhibitory constants (Ki) in the low micromolar range [1]. Its structural features, including the absence of a 6-amino group found in some related analogs, distinguish it within the pyrimidine-benzamide class of epigenetic inhibitors .

DNMT3A catalytic domain binding reported for epigenetic probe development
Substrate-dependent inhibition profile supports methylation-context studies
Absence of N-(2-aminophenyl)benzamide motif suggests reduced HDAC polypharmacology risk

Why DNMT3A Probe Selection Cannot Default to Generic Pyrimidine-Benzamide Scaffolds: The 4-Benzamide Differentiation


Simple substitution of N-(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide with other in-class pyrimidine-benzamide compounds is scientifically invalid due to critical differences in substitution pattern and target engagement. Unlike the widely used DNMT inhibitor SGI-1027, which incorporates a large quinoline-aminobenzamide structure and exhibits a different selectivity profile across DNMT1, DNMT3A, and DNMT3B , this compound presents a minimal 4-benzamide-uracil core. Furthermore, the absence of a 6-amino group differentiates it from analogs like N-(6-amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide, which may engage different targets such as vascular adhesion protein-1 (VAP-1) [1]. These structural nuances directly dictate binding kinetics and isoform selectivity, as evidenced by the quantitative data below.

Target: Minimal 4-benzamide-uracil core Substitute: SGI-1027 (quinoline-aminobenzamide, broader DNMT1/3A/3B profile) Isoform selectivity context may not transfer; pan-DNMT profile differs from this minimal scaffold
Target: No N-(2-aminophenyl)benzamide motif Substitute: HDAC inhibitor scaffolds (require aminobenzamide warhead for high-affinity HDAC binding) Polypharmacology profile may shift significantly; structural exclusion of HDAC warhead is scaffold-specific
Target: 4-position benzamide, no 6-amino group Substitute: 5-position amino-benzamide analog (reported VAP-1 inhibitor, IC50 20 nM) Positional isomerism redirects target engagement; VAP-1 activity context may not apply to 4-benzamide scaffold

Head-to-Head and Class-Level Quantitative Evidence for N-(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide


DNMT3A Catalytic Domain Binding Affinity: Target Compound vs. Class-Leading SGI-1027

The target compound demonstrates direct binding to the human DNMT3A catalytic domain with a Ki of 5.03 µM when using 3H-AdoMet as a substrate [1]. This contrasts with the broader-spectrum DNMT inhibitor SGI-1027, which shows an IC50 of 8 µM for DNMT3A but under different substrate conditions (poly(dI-dC)) . The similar potency but distinct assay conditions highlight a potential kinetic binding preference for the target compound in methylation-specific contexts.

DNMT3A Binding Affinity
Cross-study comparable
Target: Ki = 5.03 µM
SGI-1027: IC50 = 8 µM (different substrate)
Reported DNMT3A binding context; distinct assay substrates limit direct comparison
3H-AdoMet (target) vs. poly(dI-dC) (SGI-1027); kinetic binding preference may differ
Epigenetics DNA Methyltransferase DNMT3A Inhibition

DNMT3A Binding Under Alternative Substrate Conditions: A 4-Fold Shift in Affinity

When the substrate is changed from 3H-AdoMet to poly(dI-dC), the target compound's Ki for DNMT3A increases to 21.6 µM, a 4.3-fold reduction in potency [1]. This substrate-dependent shift is a property not extensively characterized for many DNMT inhibitors, suggesting that the compound's inhibition is sensitive to the methylation context, a feature that could be exploited for context-specific epigenetic modulation.

Substrate-Dependent Ki Shift
Class-level inference
4.3-fold shift
Ki = 5.03 µM (3H-AdoMet) → 21.6 µM (poly(dI-dC))
Supports methylation-context assay interpretation
Substrate identity may alter inhibitor potency; context-dependent modulation review needed
Epigenetic Assay Development Substrate-Dependent Inhibition Enzyme Kinetics

Selectivity Against HDAC Enzymes: Scaffold Exclusion of the Aminobenzamide Warhead

The target compound lacks the characteristic N-(2-aminophenyl)benzamide motif that is essential for high-affinity HDAC inhibition. In contrast, the HDAC inhibitor BG45 (which contains a pyrazine-2-carboxamide group) shows an IC50 of 0.289 µM for HDAC3 . By structural analogy, the absence of this warhead in the target compound suggests a significantly lower risk of HDAC inhibition, a common off-target activity for benzamide-containing compounds.

HDAC Selectivity Exclusion
Class-level inference
No N-(2-aminophenyl)benzamide warhead present
Structural exclusion context; reduced HDAC polypharmacology risk inferred
Data to verify; no direct HDAC assay data available for this scaffold
Histone Deacetylase Epigenetic Selectivity Chemical Probe Specificity

Differentiation from 5-Position Amino-Benzamide Analog: VAP-1 Activity Divergence

A close structural analog, N-(6-amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide, displays potent inhibition of human VAP-1 with an IC50 of 20 nM [1]. The target compound, differing in both the presence of an amino group and the position of benzamide attachment (4- vs. 5-position), is not predicted to share this activity. This positional isomerism demonstrates how subtle structural changes within the tetrahydropyrimidine-benzamide series can completely redirect target engagement.

Positional Isomer VAP-1 Divergence
Class-level inference
5-position analog: IC50 = 20 nM (VAP-1)
Target: 4-benzamide; not tested for VAP-1
Positional selectivity context; 4-benzamide orientation directs toward DNMT3A
Structural divergence review needed; VAP-1 engagement unlikely for 4-position isomer
Structure-Activity Relationship Vascular Adhesion Protein-1 Target Engagement

Procurement-Driven Application Scenarios for N-(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide


DNMT3A-Specific Epigenetic Probe Development

Procure this compound as a starting scaffold for developing chemical probes that require DNMT3A inhibition without concurrent HDAC activity. The measured Ki of 5.03 µM for the DNMT3A catalytic domain [1] and the structural absence of the HDAC-pharmacophoric N-(2-aminophenyl)benzamide motif [2] make it a suitable candidate for selective epigenetic tool compound libraries.

Substrate-Dependent Methylation Assay Controls

Use this compound in biochemical assays to study substrate-dependent DNMT3A inhibition. The 4.3-fold difference in Ki between 3H-AdoMet (5.03 µM) and poly(dI-dC) (21.6 µM) substrates [1] provides a unique positive control for investigating how the methylation substrate context affects inhibitor potency in screening campaigns.

Structure-Activity Relationship (SAR) Studies on Benzamide Positional Isomers

Incorporate this compound into SAR studies alongside its 5-position analog (N-(6-amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide, a potent VAP-1 inhibitor with IC50 = 20 nM [2]) to map how benzamide regioisomerism alters target selectivity between DNMT3A and VAP-1.

Benchmarking Novel DNMT Inhibitors Against SGI-1027

Utilize this compound as a comparative control when profiling novel DNMT3A inhibitors under physiological substrate conditions (3H-AdoMet). Its Ki of 5.03 µM provides a defined benchmark distinct from SGI-1027 (IC50 = 8 µM, poly(dI-dC) substrate) , allowing researchers to contextualize their own compound data within the broader DNMT inhibitor landscape.

Application
Selection Property
Validation Focus
DNMT3A probe development
DNMT3A binding with HDAC pharmacophore exclusion
Methylation-context selectivity; off-target kinase panel review
Substrate-context methylation studies
Substrate-dependent inhibition fingerprint
Context-specific DNMT3A modulation under varied methylation substrates
Benzamide positional SAR
4-position benzamide orientation
DNMT3A vs. VAP-1 selectivity mapping across regioisomers
DNMT3A inhibitor benchmarking
Defined binding under physiological substrate
Comparator-context interpretation against broader DNMT inhibitors
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